molecular formula C6H5BrN2O2 B2551400 3-Bromo-2-methyl-6-nitropyridine CAS No. 1231930-13-4

3-Bromo-2-methyl-6-nitropyridine

Cat. No. B2551400
M. Wt: 217.022
InChI Key: WEZKULYNVOIOOV-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Stir 3-bromo-2-methyl-6-nitro-pyridine (2.46 g), 1-isopropyl-piperazine (2.74 g), tetra-n-butyl ammonium iodide (418.69 mg) and potassium carbonate (1.72 g) in dimethyl sulfoxide (DMSO, 20 mL) at 65° C. overnight. Add EA and water, separate the phases and dry the organic layer over magnesium sulfate and remove the solvent under vacuum. Purify by strong cation exchange cartridge eluting with methanol and then methanol-NH3 2 N to afford 2.58 g of the title compound. MS (ES+): m/z=265 (M+H)+
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
418.69 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH3:11])=[N:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.[CH:12]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)([CH3:14])[CH3:13].[C:21](=O)([O-])[O-:22].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[CH3:21][OH:22].[NH3:4].[CH:12]([N:15]1[CH2:20][CH2:19][N:18]([C:2]2[C:3]([CH3:11])=[N:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=2)[CH2:17][CH2:16]1)([CH3:14])[CH3:13] |f:2.3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)[N+](=O)[O-])C
Name
Quantity
2.74 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
1.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
418.69 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Add EA and water, separate the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
Purify by strong cation exchange cartridge
WASH
Type
WASH
Details
eluting with methanol

Outcomes

Product
Name
Type
product
Smiles
CO.N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)C=1C(=NC(=CC1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: CALCULATEDPERCENTYIELD 172.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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